molecular formula C8H12ClN3O3 B104166 Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- CAS No. 16156-93-7

Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-

Cat. No. B104166
CAS RN: 16156-93-7
M. Wt: 233.65 g/mol
InChI Key: YNVBDRPGHSFRGV-UHFFFAOYSA-N
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Description

“Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-” is a type of imidazolium salt. These salts are known to possess amphiphilic side chains with oxygen donors as well as n-butyl substituents as hydrophobic groups . They are used as starting materials for the preparation of the corresponding imidazole-2-thiones and imidazole-2-selenones .


Synthesis Analysis

The synthesis of this compound involves a reaction mixture of sodium iodide and 2-[2-(2-chloroethoxy)ethoxy]ethyl-2,2-di-methylpropanoate . This mixture is dissolved in acetone and refluxed overnight. After cooling, water is added .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 7 Li and 13 C NMR spectroscopy as well as by Rh and Ir complex formation .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its chlorine atoms. The chlorine atoms on the terminal alkyl chain can undergo nucleophilic substitution reactions under the attack of strong nucleophiles, resulting in the corresponding dechlorinated functional group products .

properties

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVBDRPGHSFRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167196
Record name Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-

CAS RN

16156-93-7
Record name Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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